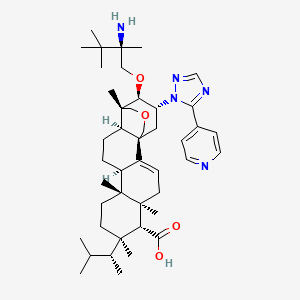
Ibrexafungerp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MK 3118, also known as ibrexafungerp, is a glucan synthase inhibitor potentially for the treatment of candida infection and aspergillosis.
Applications De Recherche Scientifique
Novel Glucan Synthase Inhibitor
Ibrexafungerp is a novel glucan synthase inhibitor with significant potential in treating various fungal infections. This compound, undergoing clinical trials, demonstrates potent in vitro activity against key fungal pathogens like Candida spp. and Aspergillus spp. It shows promise in retaining activity against strains resistant to other antifungal treatments like echinocandins due to its unique mechanism of action. Its high bioavailability allows for both oral and intravenous administration, making it versatile for different clinical settings (Davis et al., 2020).
Broad-Spectrum Antifungal Activity
Ibrexafungerp, also known as SCY-078 or MK-3118, exhibits broad-spectrum antifungal activity. It effectively targets the biosynthesis of β-(1,3)-D-glucan in fungal cell walls, a mechanism akin to echinocandins. Its distinct characteristics include good oral bioavailability, favorable safety profile, minimal drug–drug interactions, and effective tissue penetration. Ibrexafungerp is active against multi-drug resistant isolates, including C. auris and C. glabrata, and has shown efficacy in treating candidiasis and aspergillosis in clinical trials (Jallow & Govender, 2021).
Efficacy in Acidic Environments
Ibrexafungerp is being evaluated for its efficacy in treating vulvovaginal candidiasis (VVC). Its in vitro activity and bioavailability are significant, especially in acidic environments like the vagina, which is crucial for treating VVC. Studies indicate that Ibrexafungerp accumulates effectively in vaginal tissues and maintains potent activity against Candida strains, suggesting its potential as a therapeutic agent for vaginal Candida infections (Larkin et al., 2019).
Penetration at Infection Sites
A study focused on Ibrexafungerp's penetration at the infection site in an intra-abdominal candidiasis mouse model. This research is significant as intra-abdominal candidiasis is associated with high mortality, often due to poor drug exposure in infected lesions. Ibrexafungerp showed efficient accumulation within lesions, indicating its potential as a therapeutic option for such infections (Lee et al., 2019).
First Approval for VVC
Ibrexafungerp, branded as BREXAFEMME®, received approval for the treatment of vulvovaginal candidiasis (VVC). This marks the first new antifungal drug class approved in over 20 years. Its mechanism involves inhibiting β-1,3-d glucan synthetase, compromising fungal cell wall integrity. Its development is ongoing for recurrent VVC and invasive fungal infections, demonstrating its expanding therapeutic applications (Arnold Lee, 2021).
Propriétés
Numéro CAS |
1207753-03-4 |
|---|---|
Nom du produit |
Ibrexafungerp |
Formule moléculaire |
C44H67N5O4 |
Poids moléculaire |
730.05 |
Nom IUPAC |
(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid |
InChI |
InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1 |
Clé InChI |
BODYFEUFKHPRCK-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MK-3118; SCY-078; MK3118; SCY078; MK 3118; SCY 078; ibrexafungerp; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




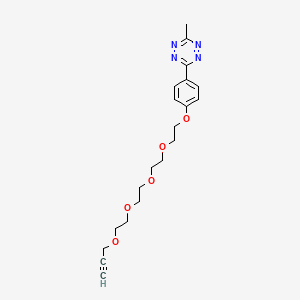

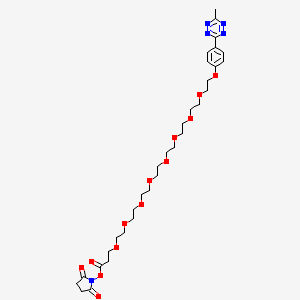
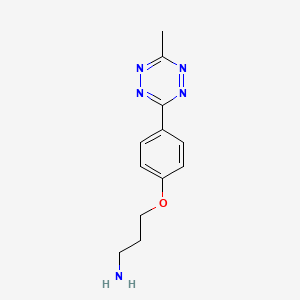


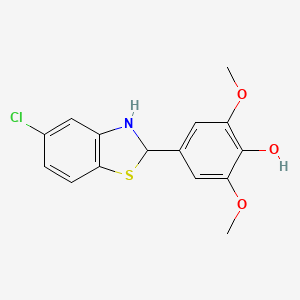
![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)
![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)